Ceftaroline fosamil is a cephalosporin antibacterial indicated for the treatment of the following infections caused by designated susceptible bacteria: Acute bacterial skin and skin structure infections. Community-acquired bacterial pneumonia.
Ceftaroline Fosamil is an N-phosphono prodrug of the fifth-generation cephalosporin derivative ceftaroline with antibacterial activity. Ceftaroline fosamil is hydrolyzed to the active form ceftaroline in vivo. Ceftaroline binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A fifth-generation cephalosporin antibacterial agent that is used to treat skin infections caused by bacteria in adults and newborns. Ceftaroline has a 1,3-thiazolidine ring attached to the C-7 position of its cephalosporin core.
Teflaro
CAS No.: 866021-48-9
Cat. No.: VC0005578
Molecular Formula: C24H27N8O11PS4
Molecular Weight: 762.8 g/mol
Purity: > 99%
* For research use only. Not for human or veterinary use.

CAS No. | 866021-48-9 |
---|---|
Molecular Formula | C24H27N8O11PS4 |
Molecular Weight | 762.8 g/mol |
IUPAC Name | acetic acid;(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
Standard InChI | InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13+;;/t14-,19-;;/m1../s1 |
Standard InChI Key | KRWPPVCZNGQQHZ-ILKMAARGSA-N |
Isomeric SMILES | CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
SMILES | CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
Canonical SMILES | CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
Chemical and Pharmacological Profile of Ceftaroline Fosamil
Structural Characteristics
Ceftaroline fosamil (IUPAC name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(4-pyridin-2-ylthiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid fosamil) is a water-soluble prodrug rapidly converted to its active metabolite, ceftaroline, in plasma. Its molecular formula is , with a molar mass of 684.67 g/mol . The inclusion of a 1,3-thiazole ring and methoxyimino group enhances stability against β-lactamases, while the pyridinium moiety improves binding affinity to penicillin-binding proteins (PBPs) .
Pharmacokinetics and Distribution
Ceftaroline fosamil exhibits linear pharmacokinetics following intravenous administration, with a protein binding rate of 20% and a half-life of 2.5 hours . Peak plasma concentrations () of 19.4 mg/L are achieved after a 600 mg dose infused over 60 minutes. The drug demonstrates excellent tissue penetration, with lung epithelial lining fluid concentrations exceeding plasma levels by 30%–40%, making it particularly effective in pulmonary infections . Approximately 88% of the drug is excreted unchanged in urine, necessitating dose adjustments in renal impairment .
Table 1: Key Pharmacokinetic Parameters of Ceftaroline Fosamil
Parameter | Value |
---|---|
Bioavailability (IV) | 100% |
Protein Binding | 20% |
Volume of Distribution | 20–28 L |
Elimination Half-Life | 2.5 hours |
Renal Excretion | 88% |
AUC (600 mg dose) | 57.8 mg·h/L |
Mechanism of Action and Antimicrobial Spectrum
Binding to Penicillin-Binding Proteins
Ceftaroline exerts bactericidal activity by irreversibly binding to PBPs, particularly PBP2a in MRSA and PBP2x in Streptococcus pneumoniae. This dual targeting mechanism overcomes resistance mediated by mecA gene-encoded PBP2a, which confers methicillin resistance in staphylococci . Comparative studies show ceftaroline’s affinity for PBP2a is 10-fold higher than ceftobiprole, another fifth-generation cephalosporin .
Spectrum of Activity
Teflaro demonstrates potent activity against:
-
Gram-positive pathogens: MRSA (MIC₉₀: 1–2 mg/L), methicillin-susceptible S. aureus (MSSA), Streptococcus pyogenes, and Streptococcus agalactiae .
-
Gram-negative pathogens: Haemophilus influenzae, Moraxella catarrhalis, and Escherichia coli (limited to non-ESBL producers) .
Notably, it lacks activity against Pseudomonas aeruginosa, Enterobacter spp., and anaerobes like Bacteroides fragilis .
Table 2: MIC₉₀ Values for Key Pathogens
Organism | MIC₉₀ (mg/L) |
---|---|
MRSA | 1–2 |
MSSA | 0.5 |
S. pneumoniae | 0.12 |
H. influenzae | ≤0.03 |
E. coli (non-ESBL) | 0.5 |
Clinical Efficacy in Approved Indications
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
In the CANVAS 1 and 2 trials, ceftaroline (600 mg IV q12h) demonstrated non-inferiority to vancomycin plus aztreonam, with clinical cure rates of 85.3% vs. 82.5% in the modified intent-to-treat (MITT) population . Subgroup analyses of patients with baseline S. aureus bacteremia revealed cure rates of 81.8% with ceftaroline versus 70.0% with comparator regimens . A 2018 meta-analysis of 12 trials confirmed ceftaroline’s superiority, showing a 21% lower risk of treatment failure compared to other antibiotics (RR: 0.79; 95% CI: 0.65–0.95) .
Community-Acquired Bacterial Pneumonia (CABP)
The FOCUS 1 and 2 trials established ceftaroline’s efficacy in CABP, with clinical response rates of 84.3% vs. 77.7% for ceftriaxone . Post-hoc analyses highlighted its activity against multidrug-resistant S. pneumoniae (MDRSP), achieving 100% eradication in isolates with penicillin MICs ≥4 mg/L .
Regulatory Evolution and Label Updates
The FDA approved a revised label in 2015 to include:
-
Use in ABSSSI patients with concurrent S. aureus bacteremia .
-
Shorter infusion times (5–60 minutes) to enhance clinical flexibility .
In 2023, approval was extended to neonates ≥34 weeks gestational age and ≥12 days postnatal age for ABSSSI .
Place in Therapy and Resistance Considerations
While Teflaro remains a first-line option for MRSA-associated ABSSSI and CABP, emerging resistance mechanisms warrant vigilance. Isolates with PBP2a mutations (e.g., E239K) exhibit 4–8-fold MIC increases, particularly in regions with high ceftaroline utilization . Combination therapy with daptomycin or linezolid is under investigation for persistent bacteremia.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume